The synthesis of GSK2593074A has been described in several studies, focusing on its structural characteristics and the methods used to produce it. The compound is synthesized through a multi-step process involving the formation of key intermediates that ultimately lead to the final product. Specific details regarding the reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity.
While exact synthetic pathways are not extensively detailed in the available literature, it is noted that GSK2593074A shares structural similarities with other known RIP3 inhibitors, which suggests that modifications to existing synthetic routes for these compounds could be adapted for GSK2593074A. For instance, the synthesis may involve coupling reactions and cyclization steps that are common in the development of small molecule inhibitors targeting kinase pathways .
GSK2593074A has a molecular formula of and a molecular weight of approximately 465.57 g/mol. The compound's structure features several distinct functional groups that contribute to its binding affinity to receptor-interacting proteins. Notably, molecular docking studies have shown that GSK2593074A binds effectively within the active sites of both RIP1 and RIP3 kinases.
The structural analysis indicates that GSK2593074A adopts a conformation that allows it to fit into the hydrophobic pockets of these kinases. Specifically, the benzyl portion of the molecule interacts with hydrophobic residues in RIP3, while other regions of the molecule engage in critical hydrogen bonding interactions with key amino acids in both kinases .
GSK2593074A participates in several chemical reactions primarily related to its inhibition of necroptosis through interactions with receptor-interacting protein kinases. The primary reaction involves competitive inhibition where GSK2593074A binds to the ATP-binding site of RIP1 and RIP3, preventing their activation and subsequent downstream signaling events that lead to necroptosis.
In vitro assays have demonstrated that GSK2593074A exhibits an inhibitory concentration (IC50) against necroptosis at approximately 10 nM, indicating its potency as an inhibitor . The binding affinity studies reveal a dissociation constant (Kd) value of 130 nM for RIP3 and 12 nM for RIP1, showcasing its selective inhibition profile .
The mechanism of action for GSK2593074A involves its role as a dual inhibitor of receptor-interacting protein kinases 1 and 3. By binding to these kinases, GSK2593074A effectively disrupts the necroptotic signaling pathway initiated by tumor necrosis factor-alpha (TNF-α).
Upon TNF-α stimulation, RIPK1 and RIPK3 form a complex that activates downstream signaling cascades leading to cell death. GSK2593074A inhibits this process by preventing the phosphorylation events necessary for complex formation and activation. This inhibition not only blocks necroptosis but also reduces inflammation associated with vascular diseases such as abdominal aortic aneurysms .
The physical properties of GSK2593074A include its solubility profile and stability under various conditions. It is typically soluble in organic solvents but may exhibit limited solubility in aqueous environments. The stability parameters such as pH sensitivity and temperature stability are crucial for formulating this compound for therapeutic use.
Chemical properties include its reactivity profile with biological targets, particularly its role as a competitive inhibitor in kinase activity assays. The compound's ability to maintain structural integrity while interacting with multiple targets is indicative of its potential therapeutic versatility .
GSK2593074A has significant potential applications in treating conditions associated with necroptosis and inflammation. Its primary application has been studied in the context of abdominal aortic aneurysms, where it has shown efficacy in blocking disease progression by inhibiting both vascular smooth muscle cell death and macrophage migration.
In preclinical models, GSK2593074A demonstrated reduced aneurysm growth compared to control groups, highlighting its therapeutic promise . Beyond vascular diseases, there may be broader implications for this compound in other inflammatory conditions where necroptosis plays a critical role.
Necroptosis represents a lytic, caspase-independent form of programmed cell death characterized by rapid plasma membrane rupture and release of damage-associated molecular patterns (DAMPs). Unlike apoptosis, necroptosis elicits robust inflammatory responses, contributing to vascular pathology progression. In cardiovascular contexts, this process is activated when apoptotic pathways are compromised or under conditions of sterile inflammation. Key molecular triggers include tumor necrosis factor-alpha (TNF-α), interferons, and Toll-like receptor ligands, which initiate signaling cascades culminating in membrane disintegration and extracellular release of intracellular contents. This inflammatory cell death modality is increasingly implicated in atherosclerosis, aortic aneurysm development, and ischemia-reperfusion injury, where DAMP release perpetuates cycles of immune cell recruitment and tissue damage [4] [8].
Vascular smooth muscle cells (VSMCs) and endothelial cells are particularly vulnerable to necroptotic death under pathological stress. In atherosclerotic plaques, oxidized low-density lipoprotein (ox-LDL) and nutrient deprivation prime VSMCs for necroptosis, leading to necrotic core expansion and plaque destabilization. Similarly, endothelial necroptosis disrupts vascular barrier function, facilitating inflammatory cell infiltration. The regulated nature of necroptosis distinguishes it from passive necrosis and positions it as a therapeutically targetable process in complex vascular diseases where inflammation and cell death intersect [4] [8] [10].
Table 1: Key Features of Necroptosis in Vascular Pathologies
Pathological Context | Cellular Targets | Triggers | Functional Consequences |
---|---|---|---|
Atherosclerosis | Macrophages, VSMCs | ox-LDL, Serum starvation | Necrotic core expansion, Plaque rupture |
Aortic Aneurysm | VSMCs, Endothelial cells | TNF-α, Calcium phosphate | Medial degeneration, Aortic dilatation |
Ischemia-Reperfusion | Endothelial cells | Hypoxia, ROS production | Microvascular leakage, Tissue edema |
The receptor-interacting protein kinases 1 and 3 (RIP1/RIP3) and their downstream effector mixed-lineage kinase domain-like pseudokinase (MLKL) constitute the core regulatory axis of necroptosis execution. RIP1 serves as a molecular switch capable of directing signaling toward nuclear factor kappa-B (NF-κB)-mediated survival, caspase-dependent apoptosis, or RIP3-dependent necroptosis. Upon activation by death receptors (e.g., TNFR1), RIP1 recruits RIP3 via RIP homotypic interaction motifs (RHIMs), forming the necrosome complex. This complex phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, where it induces membrane permeabilization [4] [6].
In abdominal aortic aneurysm (AAA), this axis is hyperactivated. Human AAA tissues exhibit elevated RIP1, RIP3, and phosphorylated MLKL levels compared to healthy aortic samples. Mechanistically, TNF-α and zVAD-fmk (a pan-caspase inhibitor) synergistically promote RIP3-mediated necroptosis in vascular smooth muscle cells. Genetic deletion of RIP3 in mice confers protection against aneurysm formation by preserving VSMC viability and suppressing vascular inflammation. Similarly, RIP1 kinase-dead mutants exhibit attenuated AAA progression. The pathological significance extends beyond cell death: RIP1/RIP3 complexes amplify inflammation through NF-κB activation and cytokine production (e.g., IL-1β, IL-6), creating a self-sustaining cycle of tissue destruction and immune cell recruitment in the aortic wall [2] [4] [6].
Pharmacological targeting of necroptosis presents unique challenges due to the compensatory interplay between RIP1 and RIP3. While selective RIP1 inhibitors (e.g., Necrostatin-1s) demonstrate efficacy in some AAA models, their protection is incomplete, potentially reflecting RIP3-dependent, RIP1-independent necroptosis pathways activated by Toll-like receptors or other stimuli. Conversely, RIP3-specific inhibitors (e.g., GSK'843) may paradoxically induce apoptosis at higher concentrations by promoting RIP1/RIP3/caspase-8 complex formation. Dual RIP1/RIP3 inhibition offers a strategic solution by comprehensively disrupting necrosome assembly regardless of the initiating trigger [3] [4] [6].
Beyond blocking necroptosis, dual inhibitors like GSK2593074A modulate inflammation through kinase-independent mechanisms. RIP1 and RIP3 participate directly in pro-inflammatory signaling pathways, including NLRP3 inflammasome activation and cytokine production. In VSMCs, RIP1/RIP3 inhibition suppresses chemokine secretion, reducing macrophage migration into the aortic wall. This multi-mechanistic modulation—simultaneously preserving structural cells (VSMCs) and attenuating inflammation—addresses the complex pathophysiology of aneurysms more effectively than single-target approaches. The therapeutic rationale is further strengthened by the upregulation of both kinases in human AAA tissues, suggesting redundant pathway activation in clinical disease [1] [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1